molecular formula C12H14FN B8305949 [1-(4-Fluorophenyl)vinyl]pyrrolidine

[1-(4-Fluorophenyl)vinyl]pyrrolidine

Cat. No.: B8305949
M. Wt: 191.24 g/mol
InChI Key: WRTAVIMMSVBWQG-UHFFFAOYSA-N
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Description

[1-(4-Fluorophenyl)vinyl]pyrrolidine is a pyrrolidine derivative featuring a vinyl bridge connecting the pyrrolidine nitrogen to a 4-fluorophenyl substituent. Its synthesis involves condensation reactions, as outlined in , yielding a product with a boiling point of 140°C at 0.3 mm Hg .

Properties

Molecular Formula

C12H14FN

Molecular Weight

191.24 g/mol

IUPAC Name

1-[1-(4-fluorophenyl)ethenyl]pyrrolidine

InChI

InChI=1S/C12H14FN/c1-10(14-8-2-3-9-14)11-4-6-12(13)7-5-11/h4-7H,1-3,8-9H2

InChI Key

WRTAVIMMSVBWQG-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)F)N2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Aryl Groups

The following compounds share the pyrrolidine-vinyl-aryl backbone but differ in halogen substitution or aryl group position:

Compound Name Substituent Position Halogen Boiling Point (°C, 0.3 mm Hg) Key Properties/Applications
[1-(4-Fluorophenyl)vinyl]pyrrolidine 4-fluoro F 140 Synthetic intermediate, CNS activity
[1-(2-Bromophenyl)vinyl]pyrrolidine 2-bromo Br 130 Lower boiling point, increased steric hindrance
[1-(3-Bromophenyl)vinyl]pyrrolidine 3-bromo Br 165 Higher boiling point, planar conformation

Key Observations :

  • Boiling Points : The 4-fluoro derivative exhibits intermediate volatility compared to brominated analogs. Bromine's higher molecular weight and polarizability likely contribute to increased boiling points in the 3-bromo derivative .
  • Steric and Electronic Effects : The 2-bromo isomer’s lower boiling point suggests steric hindrance from ortho-substitution, reducing intermolecular interactions. The 3-bromo isomer’s planarity (similar to 4-fluoro) may enhance crystal packing efficiency .

Cyclohexenyl and Bicyclic Derivatives

1-(1-Cyclohexen-1-yl)pyrrolidine () replaces the aryl group with a cyclohexene ring, altering electronic and steric properties:

  • Boiling Point: Not reported, but non-aromatic cyclohexene likely reduces π-π stacking, lowering boiling point compared to aryl analogs.
  • Applications : Cyclohexene derivatives are explored in catalysis and as intermediates for complex spirocyclic systems .

2-(Bicyclo[1.1.1]pentan-1-yl)-1-(4-fluorophenyl)pyrrolidine () introduces a bicyclic system:

  • Synthesis : Requires photoredox catalysis with DMA solvent, yielding a 6:1 diastereomer ratio.

Fluorophenyl-Substituted Pyrrolidines in Pharmacology

  • 4-Fluoro-PV9 (): A ketone-containing pyrrolidine analog identified as a designer drug. The 4-fluorophenyl group enhances metabolic stability compared to non-fluorinated analogs, contributing to prolonged psychoactive effects .
  • cis-1-Boc-3-amino-4-(4-fluorophenyl)pyrrolidine (): A Boc-protected amino derivative used in peptidomimetics. The 4-fluorophenyl group improves lipophilicity, aiding blood-brain barrier penetration .

Crystallographic and Conformational Comparisons

  • Isostructural Thiazole Derivatives (): Fluorophenyl groups in thiazole-pyrrolidine hybrids adopt perpendicular orientations relative to the molecular plane, reducing π-stacking but enhancing solubility. This contrasts with planar bromophenyl analogs .
  • Spirocyclic Pyrrolidines (): Fluorophenyl groups in spiro systems induce chirality, critical for enantioselective interactions in enzyme inhibition .

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